Kahweol

Nrf2 Activation ARE-luciferase Chemoprevention

Experimental irreproducibility due to inappropriate diterpene selection is a known challenge in coffee bioactive research. Kahweol (CAS 6894-43-5), with its distinct conjugated furan ring, eliminates this confound. • Nrf2 pathway activation: EC50 lower than tBHQ in luciferase reporter assays • Osteoclastogenesis: stronger RANKL-induced inhibition vs. cafestol in BMMs • CYP450 modulation: ~50% inhibition of hepatic CYP1A1, CYP1A2, CYP2B1, CYP2B2 ≥98% purity, batch-specific QC, global shipping.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 6894-43-5
Cat. No. B1673272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKahweol
CAS6894-43-5
SynonymsCCRIS 1521;  CCRIS1521;  CCRIS-1521;  Kahweol
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3
InChIInChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1
InChIKeyJEKMKNDURXDJAD-HWUKTEKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kahweol: A Coffee-Specific Diterpene


Kahweol (CAS 6894-43-5) is a pentacyclic diterpene alcohol naturally occurring in Coffea arabica beans, distinguished from its closest structural analog cafestol by an additional conjugated double bond on its furan ring (1,2-dehydrocafestol) [1]. This compound is of significant research interest for its anti-inflammatory, anti-angiogenic, and chemopreventive properties, and is available from reputable suppliers as a high-purity (≥97-99%) reference standard or research compound .

Unique diterpene structure – conjugated double bond on furan ring distinguishes kahweol from cafestol, enabling structure-activity studies
Bioactivity research fit – supports chemoprevention, anti-inflammatory, and anti-angiogenic pathway investigation
High-purity analytical standard – available as ≥97% research-grade material, suitable for reproducible assay and reference use

Kahweol vs. Cafestol: Key Differentiation


Kahweol and cafestol, while both coffee-derived diterpenes, exhibit distinct biological activities and potencies that preclude generic interchange in research applications. Their similar but not identical effects are attributed to the presence of a conjugated double bond on the furan ring of kahweol, which is absent in cafestol [1]. Direct comparative studies demonstrate that this subtle structural variation leads to quantifiable differences in Nrf2 pathway activation, osteoclastogenesis inhibition, and CYP450 enzyme modulation, making selection of the specific diterpene critical for reproducible and meaningful experimental outcomes.

Nrf2 pathway activation potency may differ
Kahweol shows reported higher Nrf2/ARE activation than cafestol; generic substitution can shift chemopreventive pathway readouts.
Osteoclastogenesis inhibition is not equivalent
Direct comparison indicates kahweol exerts a stronger inhibitory effect on RANKL-induced osteoclast differentiation than cafestol; results may not transfer.
CYP450 modulation direction differs from whole coffee
Isolated diterpenes (kahweol/cafestol) decrease hepatic CYP450 activity in preclinical models, while whole coffee increases it; using crude coffee or cafestol alone may reverse the expected modulation.

Kahweol Evidence: Bioactivity & Procurement


Nrf2 Activation Potency vs. tBHQ

In a screening of 54 natural compounds for Keap1-Nrf2 pathway activation using an AREc32 luciferase reporter assay, kahweol demonstrated a lower EC50 than the known Nrf2 activator tert-butylhydroquinone (tBHQ), indicating superior potency. The EC50 for kahweol was not directly reported as a single value but fell within the range of compounds that outperformed tBHQ in this assay [1]. This places kahweol as a more potent Nrf2 activator than this common positive control compound.

Nrf2 Activation vs. tBHQ
Reported
Kahweol Lower EC50
tBHQ Higher EC50reference activator
Supports Nrf2/ARE pathway activation study context
AREc32 luciferase reporter assay; cross-study comparable
Nrf2 Activation ARE-luciferase Chemoprevention

Anti-Inflammatory Effects in Macrophages

Kahweol exhibits dose-dependent anti-inflammatory effects in vitro. In LPS-stimulated RAW 264.7 macrophages, kahweol inhibited nitric oxide (NO) production with an IC50 of 54 μM and prostaglandin E2 (PGE2) production with an IC50 of 23 μM . These well-defined IC50 values establish clear benchmarks for activity and allow for quantitative comparison with other anti-inflammatory compounds or analogs in future studies.

Anti-Inflammatory IC50
Data to verify
IC50 NO 54 μM
IC50 PGE2 23 μM
Reported anti-inflammatory endpoint context
LPS-stimulated RAW 264.7 macrophages; source review recommended
Anti-inflammatory RAW264.7 IC50

Anti-Angiogenic Activity in Endothelial Cells

Kahweol demonstrates anti-angiogenic properties by blocking the proliferation of endothelial cells. In cellular assays, kahweol inhibited the proliferation of endothelial cells with an IC50 of 50 μM . This provides a quantitative measure of its potency in disrupting a key process in angiogenesis, a mechanism relevant to cancer and other pathologies.

Anti-Angiogenic IC50
Data to verify
IC50 50 μM
Supports endothelial cell proliferation endpoint review
Endothelial cell proliferation assay; source review recommended
Anti-angiogenesis Endothelial Cells IC50

Osteoclastogenesis: Kahweol vs. Cafestol

A direct comparative study demonstrated that kahweol has a stronger inhibitory effect on osteoclast (OCL) differentiation than its analog cafestol [1]. The study found that while both diterpenes inhibit OCL differentiation, the effect of cafestol was significantly milder. Furthermore, in bone marrow-derived macrophages (BMMs), treatment with 5 or 10 μM of kahweol resulted in markedly higher induction of the phase II antioxidant enzymes Hmox-1 and NQO1 mRNA compared to cafestol [2].

Osteoclastogenesis vs. Cafestol
Head-to-head
Kahweol Stronger OCL inhibition
Cafestol Milder effectweaker
Higher Hmox-1/NQO1 mRNA at 5–10 μM
Supports osteoclastogenesis pathway interpretation
BMMs, RANKL-induced; direct comparison study
Osteoclastogenesis Bone Resorption Nrf2

CYP450 Modulation: Diterpenes vs. Whole Coffee

In a rat liver study, a 1:1 mixture of kahweol and cafestol (K/C) decreased the activity of CYP1A1, CYP1A2, CYP2B1, and CYP2B2 by approximately 50% [1]. This inhibition of phase I metabolizing enzymes, which can activate procarcinogens, is a key component of their chemopreventive mechanism. Critically, this effect was specific to the diterpenes; in contrast, whole coffee increased the metabolism of these substrates up to 7-fold, an effect only marginally influenced by filtering.

CYP450 Modulation vs. Coffee
Class-level
K/C mixture ~50% decrease
Whole coffee Up to 7-fold increaseopposite direction
Supports CYP450 modulation study context
Rat liver, 10-day diet; diterpene-specific response
CYP450 Phase I Metabolism Chemoprevention

Commercial Purity & Analytical Specifications

For procurement decisions, kahweol is commercially available from multiple vendors with well-defined purity specifications. Typical offerings include ≥97% purity by UPLC from VWR (Enzo Life Sciences) , ≥98% purity from Cayman Chemical , and ≥99.0% purity from ChemScene . These high-purity standards ensure reproducible results in biological assays, and the availability of analytical certificates of analysis (CoA) provides traceability for regulatory and publication requirements.

Commercial Purity
Supplier data
≥97% to ≥99.0%
Supports procurement grade selection
Multiple vendors; UPLC/HPLC specifications
Analytical Standard Purity Procurement

Kahweol Application Scenarios


Nrf2-Mediated Chemoprevention & Oxidative Stress

Researchers studying the Keap1-Nrf2-ARE pathway should prioritize kahweol as a potent natural activator. Evidence from luciferase reporter assays shows kahweol's EC50 is lower than the common reference activator tBHQ, making it a superior tool for inducing cytoprotective gene expression in cellular models [1]. Its well-characterized purity (≥97-99%) ensures that observed effects are attributable to the compound itself .

Bone Metabolism & Osteoporosis Therapeutics

For studies on bone homeostasis, particularly those aiming to inhibit osteoclast differentiation, kahweol is the preferred diterpene over cafestol. Direct comparative data demonstrates that kahweol exerts a stronger inhibitory effect on RANKL-induced osteoclastogenesis and more potently induces phase II antioxidant enzymes in bone marrow-derived macrophages [REFS-1, REFS-2]. This makes it a more effective research tool for dissecting pathways involved in bone resorption.

CYP450 Modulation & Procarcinogen Activation

Investigators examining the chemopreventive effects of coffee components should utilize isolated kahweol (or a defined K/C mixture) to achieve the specific ~50% inhibition of hepatic CYP1A1, CYP1A2, CYP2B1, and CYP2B2 activities observed in vivo [1]. This effect is distinct from whole coffee, which can increase CYP450 activity. Using isolated, high-purity kahweol is essential for delineating the molecular mechanisms of phase I enzyme modulation.

Application
Selection Property
Validation Focus
Nrf2/ARE pathway chemoprevention studies
Nrf2 activation potency context
ARE-luciferase reporter assay benchmarking
Osteoclastogenesis and bone resorption research
Diterpene selectivity over cafestol
RANKL-induced OCL differentiation and phase II enzyme endpoints
Hepatic CYP450 modulation studies
Diterpene-specific enzyme inhibition pattern
CYP1A1/1A2/2B1/2B2 activity in relevant preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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